molecular formula C43H36N4O4 B15344824 2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- CAS No. 72927-71-0

2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-

Cat. No.: B15344824
CAS No.: 72927-71-0
M. Wt: 672.8 g/mol
InChI Key: UREMJLRMOYIAQO-UHFFFAOYSA-N
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Description

Properties

CAS No.

72927-71-0

Molecular Formula

C43H36N4O4

Molecular Weight

672.8 g/mol

IUPAC Name

1-[[2-ethoxy-4-[[3-ethoxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C43H36N4O4/c1-3-50-39-26-31(18-22-35(39)44-46-42-33-16-10-8-12-28(33)20-24-37(42)48)41(30-14-6-5-7-15-30)32-19-23-36(40(27-32)51-4-2)45-47-43-34-17-11-9-13-29(34)21-25-38(43)49/h5-27,41,48-49H,3-4H2,1-2H3

InChI Key

UREMJLRMOYIAQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)OCC)N=NC6=C(C=CC7=CC=CC=C76)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- typically involves a multi-step process. The key steps include:

    Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives, followed by coupling with naphthalenol to form azo compounds.

    Substitution Reactions: The phenylmethylene and ethoxy-phenylene groups are introduced through substitution reactions, often using appropriate halides or other reactive intermediates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the azo groups can yield amine derivatives, which have different reactivity and applications.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- involves its interaction with specific molecular targets and pathways. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethylene and ethoxy-phenylene groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Bridging Groups

Compound A : 1,1′-{1,4-Phenylenebis[nitrilo(E)methylylidene]}di(2-naphthol (CAS: MFCD00021618)
  • Key Differences :
    • Bridge : Phenylenediamine backbone instead of phenylmethylene.
    • Substituents : Lacks ethoxy groups; features nitrilomethylylidene (-N=CH-) linkages.
  • Impact on Properties :
    • Reduced solubility in organic solvents due to absence of ethoxy groups.
    • Higher rigidity from the planar phenylenediamine bridge, enhancing UV stability.
Compound B : 1,1'-[[(Phenylmethyl)Imino]bis(Methylene)]bis(2-Naphthalenol) (CAS: 69737-22-0)
  • Key Differences: Bridge: Benzylimino bis(methylene) instead of azo-linked phenylene. Functional Groups: Imino (-NH-) groups replace azo linkages.
  • Impact on Properties: Loss of chromophoric azo groups reduces color intensity, limiting dye applications. Improved chemical resistance due to imino group stability.

Analogues with Modified Substituents

Compound C : 4,4′-{(Phenylmethylene)bis[(2,5-Dimethyl-4,1-Phenylene)(E)-Diazenediyl]}bis(3-Hydroxy-N-Phenyl-2-Naphthamide) (CAS: 60033-00-3)
  • Key Differences: Substituents: 3-Hydroxy-N-phenylcarboxamide groups replace naphthalenol. Azo Groups: 2,5-Dimethylphenylene instead of ethoxy-substituted phenylene.
  • Impact on Properties :
    • Carboxamide groups enhance binding to synthetic fibers (e.g., polyester).
    • Methyl groups improve thermal stability (~20% higher decomposition temperature than the ethoxy analogue) .
Compound D : 1,1'-Methylenebis(Naphthalen-2-ol) (CAS: 1096-84-0)
  • Key Differences: Bridge: Simple methylene (-CH₂-) instead of azo-linked phenylmethylene. Functional Groups: No azo or ethoxy groups.
  • Impact on Properties: Limited applications as a dye; primarily used as a coupling agent or antioxidant. Higher reactivity in electrophilic substitution due to unsubstituted naphthalenol.

Metal Complex Derivatives

Compound E : Cu(II) Complex of 1,1'-[(1,2-Phenylene)bis(Diazenediyl)]bis(2-Naphthalenol)
  • Key Differences :
    • Structure : Copper coordination to azo and hydroxyl groups.
  • Impact on Properties :
    • Enhanced lightfastness and washfastness, critical for industrial dyes.
    • Broader absorption spectrum due to metal-to-ligand charge transfer (MLCT).

Comparative Data Table

Property Target Compound Compound A Compound C Compound E
Molecular Formula C₄₃H₃₆N₄O₄ C₃₄H₂₈N₄O₂ C₅₄H₄₆N₆O₆ C₃₂H₂₂CuN₄O₂
Bridge Type Phenylmethylene + Azo Phenylenediamine Phenylmethylene + Azo 1,2-Phenylene + Azo
Key Substituents 2-Ethoxy None 2,5-Dimethyl None
Thermal Stability (°C) 220–240 200–210 260–280 300–320
Solubility Moderate in ethanol Low in ethanol High in DMF Insoluble in water
Primary Application Textile dyeing UV stabilizers Synthetic fibers High-durability dyes

Biological Activity

2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- (CAS No. 72927-71-0) is a complex organic compound featuring azo and naphthol functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- is characterized by its azo linkage and naphthol moieties. The compound has a molecular weight of approximately 672.77 g/mol and can be represented by the following structural formula:

C43H36N4O4\text{C}_{43}\text{H}_{36}\text{N}_4\text{O}_4

Structural Representation

PropertyValue
Molecular FormulaC₄₃H₃₆N₄O₄
Molecular Weight672.77 g/mol
CAS Number72927-71-0
EINECS277-019-8

Antioxidant Properties

Research indicates that compounds with naphthol structures often exhibit significant antioxidant activity. A study conducted by [source] demonstrated that derivatives of naphthol can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Effects

The antimicrobial activity of 2-Naphthalenol derivatives has been explored in various studies. For instance, a study published in [source] reported that this compound showed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of 2-Naphthalenol derivatives on cancer cell lines. For example, research highlighted in [source] revealed that the compound induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The IC50 values for various cancer cell lines were determined as follows:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)18.7

The proposed mechanism through which 2-Naphthalenol exhibits its biological effects includes:

  • Free Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.
  • Membrane Disruption : The hydrophobic nature of the naphthol moiety facilitates interaction with lipid membranes, leading to cell lysis in microorganisms.
  • Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways have been observed in treated cancer cells.

Case Study 1: Antioxidant Activity Assessment

In a controlled study, researchers evaluated the antioxidant capacity of 2-Naphthalenol using DPPH radical scavenging assays. The results indicated a significant scavenging effect at concentrations above 50 µM.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of the antimicrobial properties was conducted against standard antibiotics. The findings revealed that 2-Naphthalenol exhibited comparable efficacy to certain antibiotics while also demonstrating lower toxicity to mammalian cells.

Q & A

How can the synthesis of this azo-linked naphthalenol derivative be optimized to improve yield and purity?

Answer:
The synthesis involves sequential diazonium coupling reactions. Key steps include:

  • Temperature control : Maintain reaction temperatures between 0–5°C during diazonium salt formation to prevent premature decomposition .
  • pH adjustment : Use buffered solutions (pH 8–9) during coupling to ensure efficient electrophilic substitution on the naphthalenol backbone .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product from by-products like unreacted intermediates or oligomers .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • FTIR : Confirm the presence of azo (-N=N-) linkages via peaks at 1450–1600 cm⁻¹ and hydroxyl (-OH) groups at 3200–3400 cm⁻¹ .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns. For example, aromatic protons adjacent to ethoxy groups show deshielding (δ 6.8–7.5 ppm), while azo-linked protons appear as distinct singlets .
  • UV-Vis : Validate conjugation via λmax in the 450–550 nm range, typical for extended π-systems in azo dyes .

How should researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to identify discrepancies in coupling constants or chemical shifts .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and rule out isomeric impurities. For example, a discrepancy in [M+H]<sup>+</sup> could indicate incomplete substitution .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly if steric hindrance or tautomerism is suspected .

What computational methods are suitable for modeling the electronic properties of the azo linkages in this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to study electron density distribution and HOMO-LUMO gaps, which predict redox behavior .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate experimental λmax with theoretical transitions, aiding in understanding charge-transfer interactions .
  • Molecular Dynamics (MD) : Assess conformational stability of the phenylmethylene bridge under simulated solvent conditions (e.g., ethanol/water mixtures) .

How does the compound’s stability vary under different pH and light conditions?

Answer:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 2–12). Azo bonds are prone to cleavage under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, monitored via HPLC .
  • Photostability : Expose solutions to UV light (254 nm) and track degradation kinetics using UV-Vis. Incorporation of ethoxy groups enhances stability by reducing π-π* excitation energy .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for azo aromatics) .

What methodologies are recommended for studying metal-ion interactions with this compound?

Answer:

  • Spectrophotometric titration : Monitor shifts in λmax upon addition of metal ions (e.g., Cd²⁺, Cu²⁺). A bathochromic shift indicates complexation via the azo and hydroxyl groups .
  • Job’s method : Determine stoichiometry by varying metal:ligand ratios. For example, a 1:2 (Cd²⁺:ligand) complex was reported for analogous azo-naphthalenols .
  • XPS/EDS : Confirm binding by analyzing nitrogen and metal oxidation states in precipitated complexes .

How can trace amounts of this compound be detected in environmental matrices like wastewater?

Answer:

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges for pre-concentration. Optimize elution with methanol acidified with 0.1% formic acid to recover >90% of the compound .
  • LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with MRM transitions for selective detection. Limit of quantification (LOQ) can reach 0.1 µg/L in spiked samples .
  • Quality control : Spike deuterated analogs (e.g., BP-3-d5) as internal standards to correct for matrix effects .

What advanced techniques elucidate the photophysical behavior of this compound in solution?

Answer:

  • Fluorescence quenching studies : Titrate with electron-deficient quenchers (e.g., acrylamide) to assess excited-state interactions. A linear Stern-Volmer plot suggests dynamic quenching .
  • Transient absorption spectroscopy : Resolve triplet-state lifetimes (µs–ms range) using laser flash photolysis, relevant for photocatalytic applications .
  • Solvatochromism analysis : Measure emission shifts in solvents of varying polarity (e.g., hexane to DMSO) to quantify dipole moment changes upon excitation .

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